![molecular formula C13H14F2O3 B1326170 2',4'-Difluoro-3-(1,3-Dioxan-2-Yl)Propiophenone CAS No. 884504-25-0](/img/structure/B1326170.png)
2',4'-Difluoro-3-(1,3-Dioxan-2-Yl)Propiophenone
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Description
2’,4’-Difluoro-3-(1,3-Dioxan-2-Yl)Propiophenone is a chemical compound with the molecular formula C13H14F2O3 and a molecular weight of 256.25 . It is a white solid and its IUPAC name is 1-(3,4-difluorophenyl)-3-(1,3-dioxan-2-yl)-1-propanone .
Molecular Structure Analysis
The InChI code for 2’,4’-Difluoro-3-(1,3-Dioxan-2-Yl)Propiophenone is 1S/C13H14F2O3/c14-10-3-2-9(8-11(10)15)12(16)4-5-13-17-6-1-7-18-13/h2-3,8,13H,1,4-7H2 . This code provides a specific representation of the molecule’s structure.Scientific Research Applications
Catalytic Reactions and Synthesis
- Difluorinated alkenoates, including compounds similar to 2',4'-Difluoro-3-(1,3-Dioxan-2-Yl)Propiophenone, react rapidly with furans, showing a distinct reaction pattern that is further elucidated by density functional theory (DFT) calculations. These reactions are significant in the synthesis of various organic compounds (Griffith et al., 2006).
Fluorinated Compound Development
- The formation of fluorinated compounds through reactions involving hexafluoropropylene oxide indicates the potential for developing novel fluorinated functions, which could include derivatives of this compound (Coe et al., 1999).
Microwave- and Ultrasound-Assisted Synthesis
- Techniques such as microwave and ultrasound-assisted synthesis have been applied to the semisynthesis of methoxylated propiophenones, a category that may include this compound. This demonstrates the efficiency and practicality of these methods in organic synthesis (Joshi, Sharma, & Sinha, 2005).
Fluorescence Probes and Reactive Oxygen Species Detection
- Novel fluorescence probes have been developed for detecting reactive oxygen species, an area where derivatives of this compound might have potential applications (Setsukinai et al., 2003).
Liquid Crystal Development
- The synthesis of novel liquid crystals containing 2,3-difluorophenyl and 1,3-dioxane units showcases the potential use of this compound in the development of new materials with specific mesomorphic properties (Guixiang et al., 2003).
Molecular Structure Analysis
- The analysis of molecular structures, such as the study of the crystal and molecular structure of anti-3',4'-difluoro-2-hydroxyiminopropiophenone, provides insights into the biological activity of similar compounds (Allen, Trotter, & Rogers, 1971).
Catalytic Cleavage
- The catalytic cleavage of substituted 1,3-dioxanes, including compounds structurally related to this compound, is crucial in producing various organic compounds (Červený, Marhoul, & Růžička, 1977).
Bioremediation Applications
- Studies on laccase from Fusarium incarnatum UC-14 in the bioremediation of environmental pollutants like Bisphenol A indicate a potential role for similar compounds in environmental cleanup efforts (Chhaya & Gupte, 2013).
properties
IUPAC Name |
1-(2,4-difluorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F2O3/c14-9-2-3-10(11(15)8-9)12(16)4-5-13-17-6-1-7-18-13/h2-3,8,13H,1,4-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRBUSIFHQVMLDN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(OC1)CCC(=O)C2=C(C=C(C=C2)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40645959 |
Source
|
Record name | 1-(2,4-Difluorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40645959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
884504-25-0 |
Source
|
Record name | 1-(2,4-Difluorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40645959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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